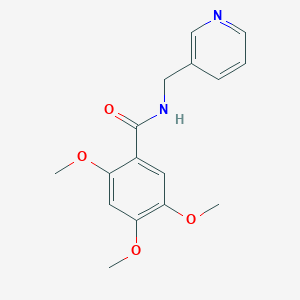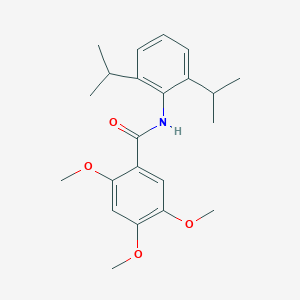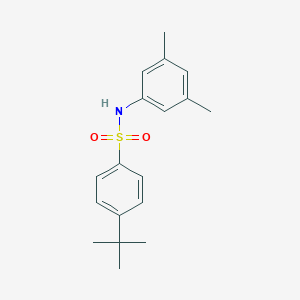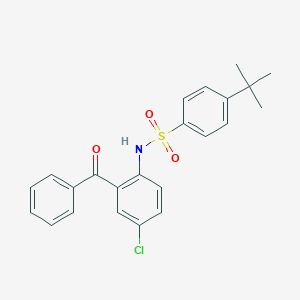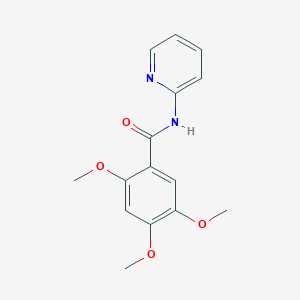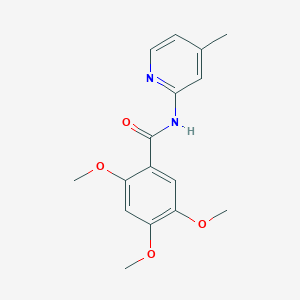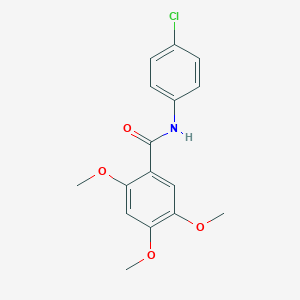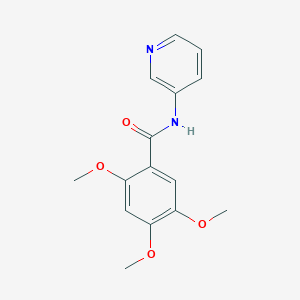
2,4,5-trimethoxy-N-(3-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with three methoxy groups at positions 2, 4, and 5, and a pyridin-3-yl group attached to the nitrogen atom of the amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with pyridin-3-ylamine under appropriate conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
- Oxidation of methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the amide group yields the corresponding amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 3-Hydroxy-N-(4-methylphenyl)benzamide
- 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is unique due to the specific arrangement of methoxy groups and the pyridin-3-yl substitution, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2,4,5-trimethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-8-14(21-3)13(20-2)7-11(12)15(18)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18) |
Clé InChI |
JNJUITLPNSIJKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC |
Solubilité |
43.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


